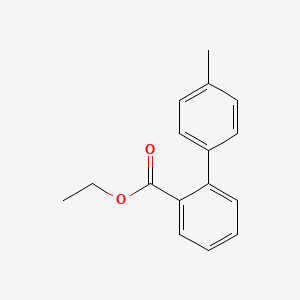

ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate

Descripción general

Descripción

Ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate is an organic compound belonging to the biphenyl carboxylate family It is characterized by the presence of an ethyl ester group attached to the carboxylate moiety and a methyl group on the biphenyl structure

Mecanismo De Acción

Target of Action

It is noted that this compound is used as an important pharmaceutical intermediate in the preparation ofTemesartan , an angiotensin II receptor blocker (ARB) used to treat hypertension . Therefore, it can be inferred that the compound may interact with similar targets.

Action Environment

It’s worth noting that storage under high temperature and humid conditions has been reported to decrease the dissolution rate for some kinds of tablets containing related compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate typically involves the esterification of 4’-methyl-1,1’-biphenyl-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 4’-methyl-1,1’-biphenyl-2-carboxylic acid.

Reduction: 4’-methyl-1,1’-biphenyl-2-methanol.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparación Con Compuestos Similares

Ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate can be compared with other biphenyl carboxylates such as:

Ethyl 4’-bromo-1,1’-biphenyl-2-carboxylate: Similar structure but with a bromine substituent, leading to different reactivity and applications.

Methyl 4’-methyl-1,1’-biphenyl-2-carboxylate: Similar structure but with a methyl ester group, affecting its physical and chemical properties.

Ethyl 4’-hydroxy-1,1’-biphenyl-2-carboxylate: Contains a hydroxyl group, which can influence its solubility and reactivity.

Actividad Biológica

Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, a biphenyl derivative, has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic effects. This article synthesizes various research findings, including pharmacological studies and case analyses, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its biphenyl backbone with a methyl group at the para position and an ethyl ester functional group. The molecular formula is , and its structural properties significantly influence its biological interactions.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits weak anti-inflammatory and moderate analgesic effects. In a study using a carrageenan-induced edema model, a screening dose of 20 mg/kg demonstrated these effects, suggesting potential applications in treating inflammatory conditions .

| Compound | Dose (mg/kg) | Anti-inflammatory Effect | Analgesic Effect |

|---|---|---|---|

| This compound | 20 | Weak | Moderate |

| Piroxicam | 20 | Strong | Strong |

| Meloxicam | 20 | Strong | Strong |

This comparative analysis highlights the relative potency of this compound against established anti-inflammatory drugs.

The mechanism underlying the anti-inflammatory activity is not fully elucidated but may involve inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. These cytokines play crucial roles in mediating inflammation . Further studies are needed to clarify the specific pathways affected by this compound.

In Vitro Studies

In vitro assays have been employed to assess the cytotoxicity and bioactivity of this compound. One study utilized cell lines treated with lipopolysaccharides (LPS) to induce inflammation, followed by treatment with the compound. Results indicated a significant reduction in inflammatory markers compared to untreated controls .

Comparative Analysis with Other Compounds

A comparative study evaluated the effects of various biphenyl derivatives on cell viability and inflammatory response. This compound was found to be less toxic than other tested compounds while maintaining effective anti-inflammatory properties .

Propiedades

IUPAC Name |

ethyl 2-(4-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-18-16(17)15-7-5-4-6-14(15)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXJXSGTLAYHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.